molecular formula C10H5BrN2 B8143104 5-Bromo-4-cyanoquinoline

5-Bromo-4-cyanoquinoline

Cat. No.: B8143104
M. Wt: 233.06 g/mol
InChI Key: KTZZNGPMFQVGHF-UHFFFAOYSA-N
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Description

5-Bromo-4-cyanoquinoline is a high-value chemical building block prized in medicinal chemistry for the development of novel therapeutic agents. This compound features a bromo substituent and a cyano group on its quinoline core, making it a versatile intermediate for constructing more complex molecules via metal-catalyzed cross-coupling reactions and nucleophilic substitutions. Quinoline derivatives are extensively investigated for their diverse biological activities. Research has demonstrated that various substituted quinoline derivatives, including those with bromo, nitro, cyano, and N-oxide functional groups, show significant promise as anticancer agents . Some bromoquinoline derivatives have exhibited potent antiproliferative activity against cancer cell lines such as glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29) . The bromo and cyano groups on this scaffold are particularly valuable for further functionalization to create targeted libraries of compounds for biological evaluation, including as potential topoisomerase-I inhibitors, an enzyme critical for DNA replication and repair in cancer cells . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromoquinoline-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2/c11-8-2-1-3-9-10(8)7(6-12)4-5-13-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZZNGPMFQVGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C(=C1)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-Bromo-4-cyanoquinoline (inferred structure) with related brominated heterocycles from the provided evidence, focusing on molecular properties and substituent effects.

Table 1: Physical and Chemical Properties of Similar Compounds

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents Source
5-Bromoisoquinoline C₉H₆BrN 208.05 83–87 Br (position 5)
6-Bromoisoquinoline C₉H₆BrN 208.05 N/A Br (position 6)
4-Bromo-8-chloro-5-methoxy-2-methylquinoline C₁₁H₉BrClNO 295.56 N/A Br (4), Cl (8), OCH₃ (5), CH₃ (2)
4-Bromoisoxazole C₃H₂BrNO 147.96 38–43 Br (position 4)

Key Comparisons

The cyano group likely increases electrophilicity at the quinoline core, enhancing reactivity in cross-coupling reactions. In contrast, 4-Bromo-8-chloro-5-methoxy-2-methylquinoline incorporates multiple substituents (Cl, OCH₃, CH₃), which may sterically hinder reactions but improve stability.

Melting Point Trends: Brominated isoquinolines (e.g., 5-Bromoisoquinoline, mp 83–87°C ) exhibit higher melting points than 4-Bromoisoxazole (mp 38–43°C ), reflecting differences in aromatic ring rigidity and intermolecular interactions.

Molecular Weight and Functional Diversity: The addition of a cyano group in this compound would increase its molecular weight (~234 g/mol, estimated) compared to 5-Bromoisoquinoline (208.05 g/mol) . 4-Bromo-8-chloro-5-methoxy-2-methylquinoline has the highest molecular weight (295.56 g/mol) due to multiple substituents, which could impact solubility and synthetic applications.

Research Findings and Implications

Synthetic Utility: Brominated quinolines like 5-Bromoisoquinoline are common intermediates in Suzuki-Miyaura couplings. The cyano group in this compound may further direct reactivity toward nucleophilic aromatic substitution or serve as a handle for derivatization.

This contrasts with methoxy or methyl groups in 4-Bromo-8-chloro-5-methoxy-2-methylquinoline , which are electron-donating and may reduce oxidative stability.

The cyano group in this compound could modulate bioavailability or target binding compared to simpler brominated analogs .

Biological Activity

5-Bromo-4-cyanoquinoline is a compound that belongs to the quinoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom and a cyano group attached to the quinoline nucleus. Its molecular formula is C_10H_6BrN_2, and it has a molecular weight of approximately 239.07 g/mol. The presence of the cyano group enhances its reactivity and potential biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. A study evaluated various substituted quinolines for their cytotoxic effects on different cancer cell lines, including human cervical cancer (HeLa) and rat glioblastoma (C6) cells. The findings indicated that certain derivatives exhibited significant antiproliferative activity.

Table 1: Cytotoxic Activity of Quinoline Derivatives

CompoundCell LineIC50 (µM)Reference
This compoundHeLa15.2
6-Bromo-5-nitroquinolineHT2912.3
6-Bromo-4-cyanoquinolineC618.5

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that this compound possesses moderate cytotoxicity against these cancer cell lines.

Antimicrobial Activity

Quinoline derivatives have also been studied for their antimicrobial properties . In vitro tests against various bacterial strains showed that compounds with cyano substitutions exhibited enhanced activity compared to their non-cyano counterparts.

Table 2: Antimicrobial Activity of Quinoline Derivatives

CompoundBacterial StrainZone of Inhibition (mm)Reference
This compoundE. coli15
N-CycloheptylquinolineM. tuberculosis20
N-(2-phenylethyl)quinolineM. avium paratuberculosis18

The results indicate that the presence of the cyano group in quinolines significantly enhances their antimicrobial efficacy.

The biological activity of quinolines, including this compound, is often attributed to their ability to interfere with cellular processes such as DNA synthesis , protein synthesis , and enzyme inhibition . For instance, some studies suggest that these compounds may induce apoptosis in cancer cells through mitochondrial pathways.

Case Studies

  • Anticancer Study : A study conducted on various quinoline derivatives found that This compound induced apoptosis in HeLa cells via caspase activation, highlighting its potential as an anticancer agent .
  • Antimicrobial Testing : Another investigation demonstrated that quinoline derivatives, including This compound , showed significant inhibition against pathogenic bacteria, suggesting their utility in developing new antibiotics .

Q & A

Q. What steps ensure reproducibility in catalytic applications of this compound?

  • Methodological Answer : Report catalyst loading (mol%), ligand-to-metal ratios, and purification methods (e.g., column chromatography vs. recrystallization). Deposit raw spectral data in public repositories (e.g., ChemRxiv). Use CONSORT-style checklists for reaction optimization studies. Collaborate via open-source platforms (e.g., Open Reaction Database) to crowdsource validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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